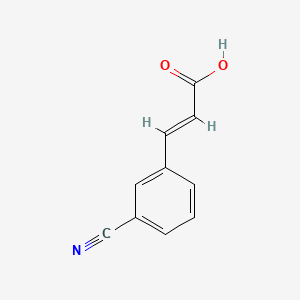![molecular formula C15H15N5 B2660134 1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380176-73-6](/img/structure/B2660134.png)
1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a heterocyclic compound that features a unique combination of azetidine, pyrimidine, and benzimidazole moieties
Méthodes De Préparation
The synthesis of 1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves multiple steps, typically starting with the preparation of the azetidine ring. One common method involves the reaction of 4-methylpyrimidine with azetidin-3-yl intermediates under controlled conditions. The benzimidazole moiety is then introduced through a condensation reaction with o-phenylenediamine and formic acid . Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Des Réactions Chimiques
1-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Applications De Recherche Scientifique
1-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and materials.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mécanisme D'action
The mechanism of action of 1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can be compared with other similar compounds such as:
1-(1-Benzylpiperidin-4-yl)azetidin-3-ylmethanol: This compound shares the azetidine ring but differs in the substituents, leading to different biological activities.
3-(Prop-1-en-2-yl)azetidin-2-ones: These compounds have a similar azetidine core but are used primarily for their antiproliferative and tubulin-destabilizing effects in cancer research.
2-Azetidinone derivatives: These compounds are structurally related and are known for their antimicrobial properties.
The uniqueness of this compound lies in its combination of the azetidine, pyrimidine, and benzimidazole moieties, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-11-6-7-16-15(18-11)19-8-12(9-19)20-10-17-13-4-2-3-5-14(13)20/h2-7,10,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDHQORMBLPWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B2660052.png)
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2660053.png)
![2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2660061.png)



![1-[dibutyl(sulfonato)azaniumyl]butane](/img/structure/B2660066.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2660068.png)
![2-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2660069.png)



